(S)-2-(Azidomethyl)-1-Boc-pyrrolidine
Overview
Description
“(S)-2-(Azidomethyl)-1-Boc-pyrrolidine” is a chemical compound with the empirical formula C10H18N4O2 and a molecular weight of 226.28 . It is also known as “(S)-2-(Azidomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” or "tert-Butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate" .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-]
. This indicates that it contains a pyrrolidine ring, a tert-butoxycarbonyl group, and an azidomethyl group. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has an optical activity of [α]/D -48.5±1°, c = 1% in chloroform . Its enantiomeric excess is ≥98% (HPLC) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Pyrrolidines and Azetidines
Research conducted by Xu et al. (2020) emphasizes the use of 2-pyrroline and 2-azetine as key synthons in creating pyrrolidines and azetidines. These compounds are significant in various fields, including pharmaceuticals and agrochemicals. Their study introduced a nickel-catalyzed method to achieve dicarbofunctionalization of these cyclic alkenes, contributing to the efficient synthesis of functionalized azetidines relevant in pharmacological studies (Xu et al., 2020).
Enantioselective Syntheses
Wu et al. (1996) developed a method for highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, utilizing treatment with s-BuLi/(-)-sparteine. This process is significant for its high yields and enantiomeric excesses, offering a valuable approach for the production of pyrrolidine derivatives (Wu, Lee, & Beak, 1996).
Palladium-Catalyzed α-Arylation
The work of Campos et al. (2006) and Barker et al. (2011) both focus on the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. Campos et al. introduced a methodology providing an array of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. Barker et al. extended this to a comprehensive study, including in situ React IR spectroscopic monitoring, demonstrating the versatility and scope of this methodology in synthesizing functionalized pyrrolidine derivatives (Campos et al., 2006); (Barker et al., 2011).
Stereoselective Synthesis and Characterization
Research by Sheikh et al. (2012) and Ji et al. (2012) delves into stereoselective synthesis and characterization. Sheikh et al. focused on the synthesis of 2-substituted 2-phenylpyrrolidines, utilizing lithiation-substitution of N-Boc-2-phenylpyrrolidine. Ji et al. explored the Mitsunobu reaction for neuronal nitric oxide synthase inhibitors, emphasizing the deprotection process in the synthesis (Sheikh et al., 2012); (Ji et al., 2012).
Functionalization and Heterocyclic Building Blocks
Funt et al. (2020) and Elworthy & Meyers (1994) discuss the role of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine in the formation of heterocyclic building blocks. Funt et al. synthesized 2H-Azirine-2-carbonyl azides, while Elworthy & Meyers investigated the configurational stability of chiral lithio α-amino carbanions, both contributing to the understanding of complex heterocyclic structures (Funt et al., 2020); (Elworthy & Meyers, 1994).
Properties
IUPAC Name |
tert-butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLUZSSGBKDEGK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634714 | |
Record name | tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168049-26-1 | |
Record name | tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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